molecular formula C5H8N2O4 B568537 2-(2-Methylenehydrazino)succinic acid CAS No. 118186-92-8

2-(2-Methylenehydrazino)succinic acid

Cat. No.: B568537
CAS No.: 118186-92-8
M. Wt: 160.129
InChI Key: SQOHVLNRRGJNQO-UHFFFAOYSA-N
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Description

2-(2-Methylenehydrazino)succinic acid is a hydrazine derivative of succinic acid, characterized by a methylenehydrazino group (-NH-N=CH₂) attached to the second carbon of the succinic acid backbone.

Properties

CAS No.

118186-92-8

Molecular Formula

C5H8N2O4

Molecular Weight

160.129

IUPAC Name

2-(2-methylidenehydrazinyl)butanedioic acid

InChI

InChI=1S/C5H8N2O4/c1-6-7-3(5(10)11)2-4(8)9/h3,7H,1-2H2,(H,8,9)(H,10,11)

InChI Key

SQOHVLNRRGJNQO-UHFFFAOYSA-N

SMILES

C=NNC(CC(=O)O)C(=O)O

Synonyms

Butanedioic acid, (methylenehydrazino)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds with structural or functional similarities to 2-(2-methylenehydrazino)succinic acid, including substituted succinic acids, hydrazine derivatives, and bio-based analogs.

Structural Analogs

2.1.1 2-(Substituted Benzylidene)succinic Acids

These compounds feature a benzylidene group (-CH=Ar) attached to the succinic acid backbone. Key findings include:

  • Synthesis : Prepared via condensation of succinic acid derivatives with aromatic aldehydes. For example, (E)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)succinic acid was synthesized using ChemBioDraw Ultra 11.0 and evaluated for bioactivity .
  • Bioactivity : Demonstrated higher enzyme inhibition scores (0.21–0.37) compared to anti-inflammatory drugs like darbufelone and prifelone but lower than tebufelone .
  • Toxicity : Computational models (Osiris Property Explorer) predicted low mutagenic and irritant risks for benzylidene-succinic acids .
2.1.2 2-Methylsuccinic Acid
  • Structure : A branched-chain succinic acid with a methyl group on the second carbon (C5H8O4) .
  • Applications: Primarily used in industrial polymer production and as a precursor for biodegradable plastics. Unlike this compound, it lacks nitrogen-based functional groups, limiting its pharmacological utility .

Functional Analogs

2.2.1 Succinic Acid Hydrazides
  • Daminozide (Succinic acid 2,2-dimethylhydrazide): A plant growth regulator with the formula C6H12N2O3. Exhibits solid-state stability (MP: 154°C) and is structurally distinct due to its dimethylhydrazide group .
  • N-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(2-carboxybenzylidene)hydrazinecarboximidamides: Synthesized via reactions involving succinic acid derivatives and sulfonylguanidines. These compounds show anticonvulsant activity but require complex purification steps (e.g., column chromatography with dichloromethane:methanol) .

Industrial and Bio-Based Analogs

  • Bio-Based Succinic Acid: Produced via microbial fermentation (e.g., Actinobacillus succinogenes) using corn stover. Achieves 11.5 kilotons/year with a 20.4% ROI, emphasizing sustainability over petrochemical routes .
  • Bis(2-hydroxyethyl) 2-phenylsuccinate: A diester derivative used in polymer blends. Its synthesis involves esterification of succinic acid, differing from the hydrazino derivatives in reactivity and applications .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Key Functional Group Synthesis Method Bioactivity/Application Toxicity Profile
This compound -NH-N=CH₂ (hydrazino) Not explicitly described (analog: CDI-mediated coupling ) Hypothesized enzyme inhibition Predicted low risk (inferred)
(E)-2-(3,5-di-t-Bu-4-OH-benzylidene)succinic acid -CH=Ar (benzylidene) Condensation with aldehydes Enzyme inhibitor (score: 0.37) Low mutagenicity
Daminozide -N(CH₃)₂ (dimethylhydrazide) Hydrazide formation Plant growth regulator Stable, low irritant
Bio-based succinic acid -COOH (carboxylic acid) Microbial fermentation Industrial polymer precursor Eco-friendly

Table 2: Bioactivity Scores of Selected Compounds

Compound Enzyme Inhibition Score GPCR Ligand Activity Ion Channel Modulation
(E)-2-(3,5-di-t-Bu-4-OH-benzylidene)succinic acid 0.37 0.12 -0.05
Darbufelone 0.18 0.21 0.10
Tebufelone 0.45 0.30 0.15

Key Research Findings

  • Synthesis Challenges: Hydrazino-succinic acid derivatives often require multi-step syntheses with low to moderate yields (31–86%) and stringent purification (e.g., HPLC, TLC) .
  • Pharmacological Potential: Substituted benzylidene-succinic acids exhibit superior bioactivity to many anti-inflammatory drugs, suggesting that this compound could be optimized for similar targets .
  • Industrial Relevance: Bio-based succinic acid production highlights the economic viability of succinate derivatives, though functionalization (e.g., hydrazino groups) remains underexplored in industrial settings .

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